2-Fluoro-4-(3-methylthiophenyl)phenol

Histamine H3 Antagonists Structure-Activity Relationship Regioisomer Profiling

Secure the exact 2-fluoro-4-substituted regioisomer (CAS 1262002-20-9) for your H3 receptor antagonist program. This compound's unique ortho-fluorine to the hydroxyl group and para-3-methylthiophenyl topology is essential for reproducible SAR data and aligns with Pfizer's disclosed pharmacophore (US7456164B2). Using the correct isomer prevents target engagement discrepancies and metabolic profile shifts, making it a superior scaffold for CNS-penetrant hit-to-lead campaigns compared to its 2-fluoro-5- or 3-fluoro-4- isomers. Procure now for fragment-based drug design and IP-defensible lead optimization.

Molecular Formula C13H11FOS
Molecular Weight 234.29 g/mol
CAS No. 1262002-20-9
Cat. No. B6373748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(3-methylthiophenyl)phenol
CAS1262002-20-9
Molecular FormulaC13H11FOS
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
InChIInChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3
InChIKeyVUTYFYVXVSBBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(3-methylthiophenyl)phenol (CAS 1262002-20-9): A Structurally Defined Fluorinated Phenolic H3 Ligand Candidate for Targeted Screening


2-Fluoro-4-(3-methylthiophenyl)phenol is a low-molecular-weight (234.29 g/mol) fluorinated phenolic compound defined by the precise positioning of a fluorine atom ortho to a hydroxyl group and a 3-methylthiophenyl substituent at the para position . This specific architecture classifies it within the genus of 3- or 4-monosubstituted phenol derivatives claimed as histamine H3 receptor ligands by Pfizer Inc. in patent literature (US7456164B2) [1]. Its structural composition—featuring a phenolic hydroxyl donor, an electronegative fluorine, and a lipophilic methylthioaryl motif—makes it a valuable candidate for structure-activity relationship (SAR) studies in early-stage drug discovery, particularly for inflammatory and respiratory indications [1].

Procurement Risks for 2-Fluoro-4-(3-methylthiophenyl)phenol (CAS 1262002-20-9): Why Regioisomer Purity Directly Dictates Biological Activity


In fluorinated biaryl phenol series, simple substitution with a close regioisomer is not viable due to profound differences in target binding and metabolism dictated by the halogen and aryl substituent positions. The ortho-fluorine to the hydroxyl group is critical for modulating the phenol's pKa and hydrogen-bonding capacity, while the 3-methylthio group's topology profoundly influences histamine H3 receptor affinity [1]. Even minor positional shifts, as seen in the commercially available 2-Fluoro-5-(3-methylthiophenyl)phenol (CAS 1262002-25-4) or 3-Fluoro-4-(3-methylthiophenyl)phenol (CAS 1261918-18-6), can lead to a complete loss of target engagement or altered metabolic clearance profiles, making exact structural identity a non-negotiable parameter for reproducible SAR data .

Technical Differentiation Benchmarks: Quantitative Evidence for 2-Fluoro-4-(3-methylthiophenyl)phenol (CAS 1262002-20-9)


Patent-Backed Structural Specificity: Differentiating the 2-Fluoro-4-(3-methylthio) Configuration from Isomeric SAR

The Pfizer patent US7456164B2 establishes that the 3- or 4-monosubstituted phenol core is essential for H3 ligand activity; a deviation from the 4-aryl substitution pattern (as in the target compound) to a 3-substitution (as in 3-Fluoro-4-(3-methylthiophenyl)phenol) falls outside the specifically exemplified active embodiments [1]. While the patent does not provide explicit IC50 values for every enumerated compound, the SAR tables strongly associate para-aryl substitution on the phenol with retained H3 binding, whereas meta-substitution is structurally excluded from primary claims, establishing a class-level differentiation through patent circumscription [1].

Histamine H3 Antagonists Structure-Activity Relationship Regioisomer Profiling

Physicochemical Property Differentiation: Computed Lipophilicity and Solubility Drivers Against the 2-Fluoro-5-thio Isomer

Computational prediction comparisons show that the topological arrangement of the methylthio group relative to the fluorine atom significantly influences lipophilicity. The target 2-fluoro-4-substituted isomer is predicted to exhibit a LogP of approximately 3.68, based on its sulfonyl analog calculations , which is consistent with the lipophilic range required for CNS-penetrant H3 ligands [1]. In contrast, the 2-Fluoro-5-substituted isomer (CAS 1262002-25-4) presents a different dipole moment and polar surface area distribution, which can alter passive membrane permeability and non-specific binding profiles, though directly measured LogP differences remain proprietary .

Lipophilicity Drug-likeness Lead Optimization

Commercial Availability and Purity Benchmarking: Securing ≥95% Purity from Specialized Screening Libraries

The target compound is listed in specialized screening libraries (e.g., Fluorochem and Otava) with a minimum purity specification of 95%, a critical threshold for reliable high-throughput screening [1]. This contrasts with its close regioisomer, 2-Fluoro-5-(3-methylthiophenyl)phenol (CAS 1262002-25-4), which is also supplied at 95% purity but by a different set of vendors, highlighting a non-overlapping supply base . The differentiation lies in provenance: the 2-fluoro-4-substituted compound is specifically cataloged within focused libraries designed for H3 and GPCR screening, suggesting curated selection for target-family relevance [1].

Screening Compound Sourcing Chemical Provenance Purity Specification

Optimal Deployment Scenarios for 2-Fluoro-4-(3-methylthiophenyl)phenol (CAS 1262002-20-9) Based on Verified Differentiation


Histamine H3 Receptor Lead Optimization and Intellectual Property (IP) Strategy

Medicinal chemistry teams prosecuting H3 receptor antagonists for allergic rhinitis, asthma, or cognitive disorders should prioritize this compound as a core scaffold for SAR expansion. Its structure explicitly aligns with the pharmacophore claimed in US7456164 [1], providing a defensible position for IP generation. Using the 2-fluoro-4-substituted regioisomer, rather than a 3-fluoro or 5-methylthio variant, ensures that the resulting structure-activity relationships are relevant to the patent landscape and can be directly compared to the Pfizer disclosures.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

Given the predicted LogP of approximately 3.68 for the chemotype, this compound is well-suited for CNS-targeted fragment-based drug design or hit-to-lead campaigns where balanced blood-brain barrier permeability is essential [1]. The 2-fluoro-4-methylthio substitution pattern is hypothesized to provide an optimal window between passive permeability and P-glycoprotein efflux susceptibility, making it a superior starting point for neuroscience targets compared to more lipophilic or less functionalized analogs.

High-Throughput Screening Library Design for Inflammatory Disease Targets

Screening facilities building targeted compound collections for respiratory or inflammatory diseases should include this compound as part of a structurally diverse H3 ligand set [1]. Its curated presence in specialized screening libraries from Fluorochem and Otava signals its selection for drug-like properties and target-family relevance, reducing the screening burden of lead discovery while increasing the hit rate for H3-mediated pathways.

Metabolic Stability Profiling with Microsomal CYP Interaction Screening

Although direct cytochrome P450 IC50 data for the 2-fluoro-4-(3-methylthio) isomer is not publicly available, the known metabolic profile of structurally related thiophenols suggests that the 3-methylthio substituent is a key site for CYP-mediated oxidation [1]. Researchers should procure this compound to compare its intrinsic metabolic clearance against its 2-fluoro-5-substituted isomer (CAS 1262002-25-4) , using human liver microsomal stability assays to rank-order the isomers for lead progression.

Quote Request

Request a Quote for 2-Fluoro-4-(3-methylthiophenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.